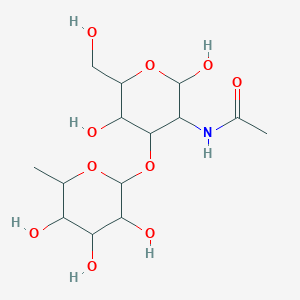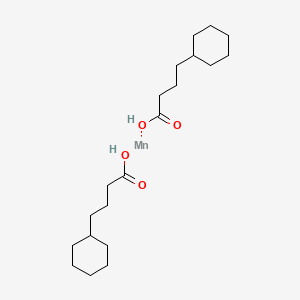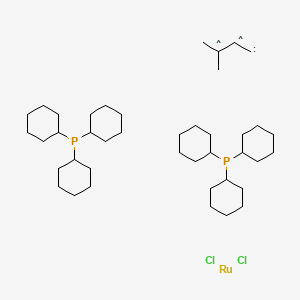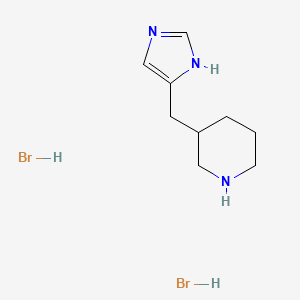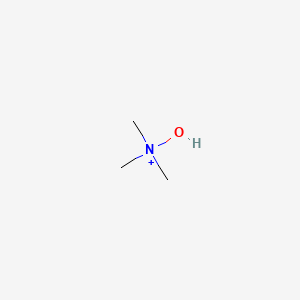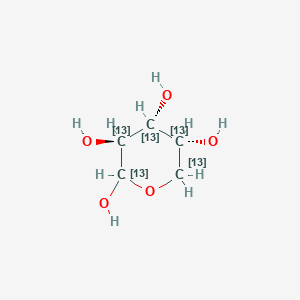
Nicotinamide guanine dinucleotide sodium salt, phospodiesterase and ADP-ribosyl cyclase substrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinamide guanine dinucleotide sodium salt, phospodiesterase and ADP-ribosyl cyclase substrate, is a biochemical compound that plays a crucial role in various enzymatic reactions. It is a derivative of nicotinamide adenine dinucleotide and serves as a substrate for specific enzymes such as phospodiesterase and ADP-ribosyl cyclase. This compound is essential in studying the specificity and kinetics of these enzymes and is used in various biochemical assays .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of nicotinamide guanine dinucleotide sodium salt involves multiple steps, starting from the basic building blocks of nicotinamide and guanine. The process typically includes the formation of a dinucleotide structure through a series of phosphorylation and condensation reactions. The reaction conditions often require controlled temperatures, pH levels, and the presence of specific catalysts to ensure the correct formation of the compound .
Industrial Production Methods: Industrial production of nicotinamide guanine dinucleotide sodium salt involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, often involving purification steps such as crystallization and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Nicotinamide guanine dinucleotide sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role as a coenzyme in redox reactions and as a substrate for enzymatic activities .
Common Reagents and Conditions: Common reagents used in reactions involving nicotinamide guanine dinucleotide sodium salt include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed: The major products formed from reactions involving nicotinamide guanine dinucleotide sodium salt depend on the type of reaction. For example, oxidation reactions may produce oxidized forms of the compound, while reduction reactions yield reduced forms. Substitution reactions can result in various derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Nicotinamide guanine dinucleotide sodium salt is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a substrate for studying the activity of enzymes such as phospodiesterase and ADP-ribosyl cyclase. In biology, it is used to investigate cellular processes involving cyclic-ADP-ribose and other signaling molecules. In medicine, it is employed in research related to metabolic disorders and aging .
Wirkmechanismus
The mechanism of action of nicotinamide guanine dinucleotide sodium salt involves its role as a coenzyme in redox reactions. It participates in the transfer of electrons between molecules, facilitating various biochemical processes. The compound also acts as a substrate for enzymes like phospodiesterase and ADP-ribosyl cyclase, which catalyze the formation of cyclic-ADP-ribose and other signaling molecules. These enzymes play a crucial role in cellular signaling pathways and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Nicotinamide adenine dinucleotide
- Nicotinamide hypoxanthine dinucleotide
- Nicotinamide mononucleotide
- Nicotinic acid adenine dinucleotide
Uniqueness: Nicotinamide guanine dinucleotide sodium salt is unique due to its specific role as a substrate for phospodiesterase and ADP-ribosyl cyclase. Unlike other similar compounds, it is particularly suited for studying the specificity and kinetics of these enzymes. Its structure allows it to participate in unique biochemical reactions that are not possible with other dinucleotide analogs .
Eigenschaften
Molekularformel |
C21H28N7O15P2+ |
|---|---|
Molekulargewicht |
680.4 g/mol |
IUPAC-Name |
[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H27N7O15P2/c22-16(33)8-2-1-3-27(4-8)19-14(31)12(29)9(41-19)5-39-44(35,36)43-45(37,38)40-6-10-13(30)15(32)20(42-10)28-7-24-11-17(28)25-21(23)26-18(11)34/h1-4,7,9-10,12-15,19-20,29-32H,5-6H2,(H6-,22,23,25,26,33,34,35,36,37,38)/p+1 |
InChI-Schlüssel |
NCFRZZVNRVEQJK-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


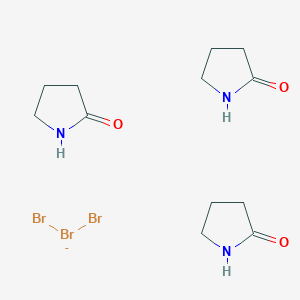
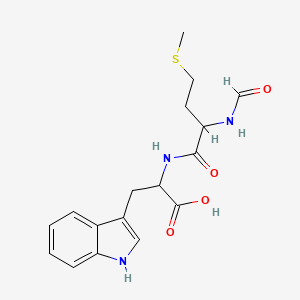

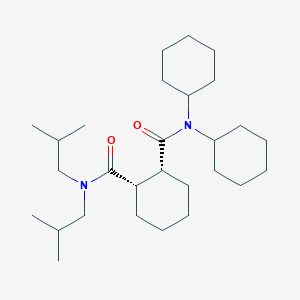
![(S,R(p),S(SPO)-1-Phenylphosphinoyl)-2-[1-(di-t-butylphosphino)ethyl]ferrocene](/img/structure/B15088912.png)

